molecular formula C26H24N2O2 B7711303 N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide

Cat. No. B7711303
M. Wt: 396.5 g/mol
InChI Key: IBXHVLOZVZBTLC-UHFFFAOYSA-N
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Description

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide, also known as HM-3, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of quinoline-based compounds and has been shown to possess a wide range of biological activities.

Mechanism of Action

The mechanism of action of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways. It has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of various pro-inflammatory genes. This compound also inhibits the activity of COX-2, an enzyme that is involved in the production of inflammatory mediators. In addition, the compound has been shown to induce apoptosis in cancer cells by activating the caspase cascade.
Biochemical and physiological effects:
This compound has been shown to possess a wide range of biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. The compound also inhibits the migration of immune cells to the site of inflammation. In cancer cells, this compound induces apoptosis by activating the caspase cascade. The compound has also been shown to possess antibacterial and antiviral activities.

Advantages and Limitations for Lab Experiments

One of the major advantages of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide is its broad spectrum of biological activities. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities, making it a potential candidate for drug development. The compound is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of this compound is its poor solubility in aqueous solutions. This can make it difficult to administer the compound in vivo and can affect its bioavailability.

Future Directions

There are several future directions for research on N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide. One of the areas of interest is the development of more potent analogs of the compound. This can be achieved by modifying the structure of the compound to improve its solubility and bioavailability. Another area of interest is the investigation of the compound's mechanism of action. This can provide insights into the molecular pathways that are involved in the compound's biological activities. Finally, the therapeutic potential of this compound in various disease conditions needs to be further explored in preclinical and clinical studies.
Conclusion:
In conclusion, this compound, or this compound, is a chemical compound that has been extensively studied for its potential therapeutic applications. The compound possesses a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. The compound's mechanism of action is not fully understood, but it is believed to modulate various signaling pathways. The compound has several advantages for lab experiments, including its broad spectrum of biological activities and ease of synthesis. However, its poor solubility in aqueous solutions is a limitation. Future research on this compound should focus on developing more potent analogs, investigating the compound's mechanism of action, and exploring its therapeutic potential in various disease conditions.

Synthesis Methods

The synthesis of N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide involves the reaction of 2-hydroxy-6-methylquinoline with 4-methyl-N-(m-tolyl)benzamide in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic substitution mechanism and yields the desired product in good yield and purity. The synthetic route has been optimized and validated through various analytical techniques such as NMR, IR, and mass spectroscopy.

Scientific Research Applications

N-((2-hydroxy-6-methylquinolin-3-yl)methyl)-4-methyl-N-(m-tolyl)benzamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to possess anti-inflammatory, anti-cancer, anti-bacterial, and anti-viral activities. The compound has been tested in vitro and in vivo models for its efficacy and safety. The results of these studies have shown promising results, and this compound has emerged as a potential candidate for drug development.

properties

IUPAC Name

4-methyl-N-[(6-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(3-methylphenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O2/c1-17-7-10-20(11-8-17)26(30)28(23-6-4-5-18(2)14-23)16-22-15-21-13-19(3)9-12-24(21)27-25(22)29/h4-15H,16H2,1-3H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBXHVLOZVZBTLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N(CC2=CC3=C(C=CC(=C3)C)NC2=O)C4=CC=CC(=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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